2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
Description
The target compound, 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide, features a benzodioxol ring, a tetrahydrofuran (THF)-substituted pyrazole core, and an acetamide linker. The benzodioxol moiety is recurrent in bioactive molecules due to its metabolic stability and π-π stacking capabilities, while the THF-pyrazole group may enhance solubility and target binding .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(6-11-1-2-14-15(5-11)23-10-22-14)18-12-7-17-19(8-12)13-3-4-21-9-13/h1-2,5,7-8,13H,3-4,6,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHKSHGAUHKDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under reflux conditions.
Coupling of the two moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrazole ring through an acetamide linkage. This can be done using acetic anhydride and a suitable base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Both the benzo[d][1,3]dioxole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrazolines and other reduced derivatives.
Substitution: Various substituted benzo[d][1,3]dioxole and pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
This compound may have potential as a bioactive molecule, with applications in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety might interact with aromatic amino acids in proteins, while the pyrazole ring could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Structural Features
Key Observations
Benzodioxol-Containing Analogs :
- The benzodioxol group is a common pharmacophore in enzyme inhibitors (e.g., ASN90 in O-GlcNAcase inhibition ). Its electron-rich aromatic system likely enhances binding to hydrophobic enzyme pockets.
- In contrast, compounds like 10o () replace THF-pyrazole with pyridine-phenethyl groups, showing cytoprotective effects via Hsp90 inhibition .
Pyrazole vs. Heterocyclic Cores :
- The target compound’s THF-pyrazole moiety may improve solubility compared to chlorophenyl-pyrazole derivatives (e.g., ), which are precursors to lipophilic insecticides .
- Thiazole-containing analogs () exhibit diverse bioactivities, suggesting that substituting pyrazole with thiazole could shift target specificity .
Acetamide Linker Modifications: The acetamide group is critical for hydrogen bonding in enzyme inhibitors (e.g., ASN90 ).
Pharmacological and Physicochemical Considerations
Biological Activity
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including pharmacological profiles, structure-activity relationships (SAR), and in vitro studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrazole derivative. Its molecular formula is C15H18N2O3, with a molecular weight of approximately 274.31 g/mol. The presence of both hydrophilic and lipophilic components suggests potential for diverse interactions within biological systems.
Structural Characteristics
| Feature | Details |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 274.31 g/mol |
| Key Functional Groups | Dioxole, Pyrazole |
| Solubility | Moderate to high |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown that analogs with similar structures can be effective against various pathogens, including Trypanosoma brucei, which causes African sleeping sickness. The parent compound demonstrated a pEC50 value of approximately 8.5 against this pathogen, indicating potent activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand the influence of different substituents on the pyrazole ring and their impact on biological activity. For instance:
- Hydrogen Bond Donors (HBD) : The presence of HBD on the pyrazole was critical for maintaining potent activity.
- Alkyl Chain Variations : Substituting the alkyl chains at positions R1 and R2 significantly influenced activity levels. For example, removing methyl groups resulted in decreased potency .
Toxicity Profile
In vitro studies assessing the toxicity of related compounds revealed that most analogs were non-toxic to mammalian cells, with the exception of certain derivatives that exhibited low micromolar toxicity against specific cell lines . This suggests a favorable safety profile for further development.
Study 1: In Vitro Evaluation Against T. brucei
In a series of experiments aimed at evaluating the efficacy of the compound against T. brucei, it was found that incubation times significantly affected growth inhibition rates. Compounds were classified as fast-acting if they achieved a pEC50 > 6 within 18 hours. Notably, compounds from this series required longer incubation times (≥18 hours) to achieve >90% growth inhibition at higher concentrations .
Study 2: Metabolic Stability Assessment
Further investigations into metabolic stability were conducted using human liver microsomes (HLMs) and rat hepatocytes (RHs). Compounds showed varied stability profiles; some analogs retained potency while demonstrating acceptable metabolic stability, making them suitable candidates for further pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
